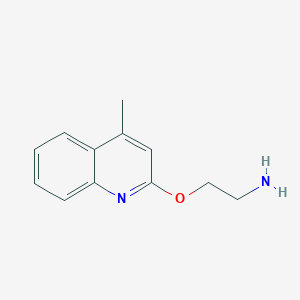
2-Ethyl-3-(methylthio)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-(methylthio)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture . The presence of an ethyl group at the second position and a methylthio group at the third position of the quinoxaline ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(methylthio)quinoxaline can be achieved through several methods. One common approach involves the reaction of 2-ethylquinoxaline with methylthiol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Another method involves the use of 2-bromo-methyl-3,4-dihydro-3-oxoquinoxaline, which reacts with sodium methylthiolate in methanol to yield this compound . This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of transition-metal-free catalysis has gained popularity due to its eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(methylthio)quinoxaline undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents like sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, aryl halides, potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: 2-Ethyl-3-(methylsulfinyl)quinoxaline, 2-Ethyl-3-(methylsulfonyl)quinoxaline.
Reduction: 2-Ethyl-3-(methylthio)dihydroquinoxaline.
Substitution: Various alkyl or aryl substituted quinoxalines.
Scientific Research Applications
2-Ethyl-3-(methylthio)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(methylthio)quinoxaline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(methylthio)quinoxaline
- 2-Ethyl-3-(ethylthio)quinoxaline
- 2-Phenyl-3-(methylthio)quinoxaline
Uniqueness
2-Ethyl-3-(methylthio)quinoxaline is unique due to the presence of both an ethyl group and a methylthio group, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
CAS No. |
658686-48-7 |
|---|---|
Molecular Formula |
C11H12N2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-ethyl-3-methylsulfanylquinoxaline |
InChI |
InChI=1S/C11H12N2S/c1-3-8-11(14-2)13-10-7-5-4-6-9(10)12-8/h4-7H,3H2,1-2H3 |
InChI Key |
YFTAYLXARBHVMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(4-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B11899155.png)




